molecular formula C15H28O4 B14708119 Diethyl undecanedioate CAS No. 22543-29-9

Diethyl undecanedioate

Cat. No.: B14708119
CAS No.: 22543-29-9
M. Wt: 272.38 g/mol
InChI Key: QEPPKIXGZIXTEY-UHFFFAOYSA-N
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Description

Diethyl undecanedioate is an organic compound with the molecular formula C13H24O4. It is an ester derived from undecanedioic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl undecanedioate can be synthesized through the esterification of undecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Undecanedioic acid+2EthanolDiethyl undecanedioate+Water\text{Undecanedioic acid} + 2 \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Undecanedioic acid+2Ethanol→Diethyl undecanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where undecanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl undecanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanedioic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Undecanedioic acid and ethanol.

    Reduction: Undecanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethyl undecanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Polymer Chemistry: It can be used in the production of polyesters and other polymeric materials.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It can be used in studies involving ester hydrolysis and enzyme activity.

Mechanism of Action

The mechanism of action of diethyl undecanedioate in chemical reactions typically involves the ester functional group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of undecanedioic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl undecanedioate: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl adipate: Another ester with a shorter carbon chain.

    Diethyl malonate: An ester with two ester groups on adjacent carbons.

Uniqueness

Diethyl undecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it suitable for specific applications in polymer chemistry and organic synthesis where longer chain lengths are advantageous.

Properties

CAS No.

22543-29-9

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

diethyl undecanedioate

InChI

InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3

InChI Key

QEPPKIXGZIXTEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCC(=O)OCC

Origin of Product

United States

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